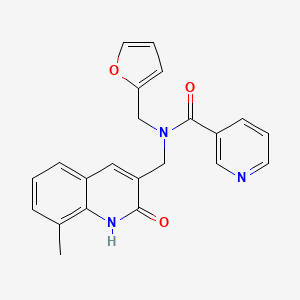
N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide, also known as CFTR modulator, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in cystic fibrosis treatment.
Mechanism of Action
N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator works by binding to the N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide protein and stabilizing its open state, thereby increasing the flow of chloride ions across cell membranes. This leads to improved hydration of the airway surface, reduced mucus viscosity, and improved lung function.
Biochemical and Physiological Effects:
N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator has been shown to improve lung function, reduce pulmonary exacerbations, and improve quality of life in patients with cystic fibrosis. It has also been shown to improve gastrointestinal symptoms, such as pancreatic insufficiency and intestinal obstruction.
Advantages and Limitations for Lab Experiments
N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator has several advantages for lab experiments, including its high potency, selectivity, and specificity for the N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide protein. However, it also has some limitations, such as its poor solubility and stability, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator research, including the development of new analogs with improved pharmacokinetic properties, the identification of new targets for cystic fibrosis treatment, and the investigation of its potential applications in other diseases, such as chronic obstructive pulmonary disease and bronchiectasis.
In conclusion, N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator is a promising chemical compound that has the potential to improve the symptoms of cystic fibrosis. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and to develop new analogs with improved properties.
Synthesis Methods
The synthesis of N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator involves a multi-step process that starts with the reaction of 3-chloro-4-fluoroaniline with 2-methoxybenzoic acid to form 5-(3-chloro-4-fluorophenyl)-2-methoxybenzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with N-(2-methylphenyl)amine to form N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide.
Scientific Research Applications
N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator has been extensively studied for its potential therapeutic applications in cystic fibrosis treatment. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the cystic fibrosis transmembrane conductance regulator (N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide) gene, which encodes a chloride channel that regulates the flow of ions across cell membranes. N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide modulator works by correcting the abnormal function of the N-(5-(N-(3-chloro-4-fluorophenyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide protein, thereby improving the symptoms of cystic fibrosis.
properties
IUPAC Name |
N-[5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O4S/c1-13-5-3-4-6-16(13)21(26)24-19-12-15(8-10-20(19)29-2)30(27,28)25-14-7-9-18(23)17(22)11-14/h3-12,25H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHWVZYPCAQBMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710498.png)

![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7710513.png)


![3-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710535.png)





![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7710598.png)